1,3,5-Triazine-2,4,6-triamine formate
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Overview
Description
1,3,5-Triazine-2,4,6-triamine formate, commonly known as melamine formate, is a chemical compound with the formula C3H6N6·HCOOH. It is a derivative of melamine, which is widely used in various industrial applications. Melamine formate is known for its high nitrogen content and is often used in the production of resins, plastics, and flame retardants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Melamine formate can be synthesized through the reaction of melamine with formic acid. The reaction typically occurs under mild conditions, with melamine being dissolved in formic acid at room temperature. The resulting solution is then allowed to crystallize, forming melamine formate crystals .
Industrial Production Methods
In industrial settings, melamine formate is produced by reacting melamine with formic acid in large reactors. The reaction mixture is then cooled to precipitate the melamine formate, which is subsequently filtered and dried. This method ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4,6-triamine formate undergoes various chemical reactions, including:
Oxidation: Melamine formate can be oxidized to form melamine cyanurate, which is used as a flame retardant.
Substitution: Melamine formate can undergo nucleophilic substitution reactions, where the formate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and alcohols are often used in substitution reactions.
Major Products Formed
Melamine cyanurate: Formed through oxidation, used as a flame retardant.
Melamine derivatives: Formed through substitution reactions, used in various industrial applications.
Scientific Research Applications
1,3,5-Triazine-2,4,6-triamine formate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine formate involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, it can interact with proteins and nucleic acids, affecting their structure and function. In industrial applications, its high nitrogen content makes it an effective flame retardant by promoting the formation of a protective char layer during combustion .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Similar structure but lacks the formate group.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Contains hydroxyl groups instead of amino groups.
Cyanuramide: Another derivative of melamine with different functional groups.
Uniqueness
1,3,5-Triazine-2,4,6-triamine formate is unique due to its combination of high nitrogen content and the presence of the formate group. This combination enhances its flame retardant properties and makes it a valuable compound in various industrial applications .
Properties
CAS No. |
72578-58-6 |
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Molecular Formula |
C4H8N6O2 |
Molecular Weight |
172.15 g/mol |
IUPAC Name |
formic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.CH2O2/c4-1-7-2(5)9-3(6)8-1;2-1-3/h(H6,4,5,6,7,8,9);1H,(H,2,3) |
InChI Key |
DPQOLGSOIHKEPP-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)O.C1(=NC(=NC(=N1)N)N)N |
Origin of Product |
United States |
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